molecular formula C17H19N5O3 B2706715 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-68-4

9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2706715
CAS No.: 876900-68-4
M. Wt: 341.371
InChI Key: DIODBYPHDYKZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Fused Purine-Pyrimidine Scaffolds in Medicinal Chemistry

The molecular architecture of 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (molecular formula C₂₁H₂₇N₅O₃, molecular weight 397.5 g/mol) exemplifies the pharmacophoric versatility of fused purine-pyrimidine systems. Its structure comprises a bicyclic purino[7,8-a]pyrimidine core, where the purine and pyrimidine rings share two adjacent nitrogen atoms, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets. The 7,8-dihydro modification introduces partial saturation at the C7–C8 bond, reducing conformational rigidity and enhancing solubility compared to fully aromatic analogs.

Key structural features include:

  • 2-Methoxyphenyl substituent at position 9 : This aryl group contributes to hydrophobic interactions with protein binding pockets while the methoxy moiety modulates electronic effects and metabolic stability.
  • 1,7-Dimethyl groups : Methylation at N1 and N7 positions likely reduces susceptibility to enzymatic deamination, a common limitation of purine-based therapeutics.
  • 3-(2-Methylpropyl) side chain : The isobutyl group at position 3 enhances lipophilicity (logP ≈ 2.8, estimated from PubChem data), facilitating membrane permeability and blood-brain barrier penetration.

The compound’s SMILES notation (CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4OC) reveals a stereoelectronic configuration optimized for dual hydrogen bonding and van der Waals interactions. Comparative studies on analogous fused scaffolds, such as pyrido[2,3-d]pyrimidines, demonstrate that such systems exhibit enhanced topoisomerase II inhibition compared to monocyclic pyrimidines.

Table 1: Structural Comparison of Purino-Pyrimidine Derivatives

Compound Core Structure Key Substituents Antitumor Target
Current compound Purino[7,8-a]pyrimidine 2-Methoxyphenyl, isobutyl P-glycoprotein modulation
2,4,7,9-Tetramethyl derivative Purino[7,8-g]-6-azapteridine Four methyl groups P388 leukemia
Gefitinib Quinazoline Anilino, morpholino EGFR tyrosine kinase

Historical Evolution of 7,8-Dihydropyrimido-Purine Derivatives as Targeted Therapeutics

The development of 7,8-dihydropyrimido-purine derivatives traces to early efforts to overcome limitations of natural purine analogs like theophylline. In 1987, Ueda et al. synthesized 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10-tetrone, demonstrating antitumor activity against P388 leukemia (T/C = 145% at 50 mg/kg). This marked the first systematic exploration of hydrogenated purino-pyrimidine hybrids, highlighting the role of partial saturation in balancing target affinity and pharmacokinetic properties.

Subsequent advancements focused on substituent engineering:

  • Alkylamino side chains : Introduction of 3-isobutyl groups (as in the current compound) emerged from structure-activity relationship (SAR) studies showing enhanced P-glycoprotein inhibition compared to shorter alkyl chains.
  • Methoxyaryl modifications : The 2-methoxyphenyl group, first reported in 2021 for pyrimidine-hydrazone derivatives, was adopted to improve DNA intercalation capacity while maintaining metabolic stability.

The shift toward targeted therapeutics is evident in recent work on pyrido[2,3-d]pyrimidines, where fused systems inhibit tyrosine kinases like EGFR with IC₅₀ values <100 nM. While the current compound’s exact molecular target remains under investigation, its structural kinship to these agents suggests potential activity against kinase or topoisomerase IIα pathways.

Synthetic Milestones :

  • Core scaffold synthesis : Early routes involved condensation of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by cyclization under acidic conditions.
  • Side-chain diversification : Modern approaches employ Ullmann coupling for aryl introduction and reductive amination for alkyl group installation.
  • Characterization : Advanced techniques like 2D NMR and X-ray crystallography (where applicable) resolve the compound’s chair-like conformation in the dihydropyrimidine ring, critical for binding pocket compatibility.

This historical progression underscores the compound’s design rationale: optimizing a privileged scaffold through iterative structural refinements informed by anticancer screening data.

Properties

IUPAC Name

9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-8-21(11-6-4-5-7-12(11)25-3)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIODBYPHDYKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine and pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

This structure includes a purine-like core fused with a pyrimidine ring, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Antiviral Properties : Certain derivatives have shown activity against viral infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Kinase Activity : It is suggested that the compound might inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation. For instance, related compounds have demonstrated IC50 values indicating significant inhibitory action on eEF-2K activity in cancer cell lines .
  • Modulation of Signal Transduction Pathways : By interacting with various signaling molecules, the compound may alter pathways involved in cell growth and apoptosis.
  • Interference with Viral Replication : Some studies indicate that similar compounds can disrupt viral replication mechanisms, potentially making them useful in antiviral therapies.

Case Study 1: Antitumor Activity

In a study evaluating the anticancer properties of related purine derivatives, it was found that compounds with similar structures inhibited proliferation in breast cancer cell lines (MDA-MB-231). The study reported that modifications at specific positions on the pyrimidine ring enhanced anticancer activity .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of eEF-2K by pyrido[2,3-d]pyrimidine derivatives. The results showed that certain derivatives had IC50 values ranging from 420 nM to 930 nM against eEF-2K, indicating potential for further development as therapeutic agents .

Summary of Findings

CompoundBiological ActivityIC50 (nM)Reference
9keEF-2K Inhibition100
Compound 6Antitumor Activity420
Compound 9Antitumor Activity930

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anti-inflammatory properties. For instance, a study synthesized several compounds similar to the target compound and evaluated their efficacy using the carrageenan-induced edema model in rats. The presence of specific substituents, such as methoxy groups on the phenyl ring, was found to enhance anti-inflammatory activity significantly. The most potent compounds showed a marked reduction in edema compared to standard drugs like diclofenac sodium .

Antiviral Activity

Compounds structurally related to 9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been investigated for their antiviral properties. For example, certain dihydropyrimidinones have shown promising results against HIV and other viral infections by inhibiting viral replication through various mechanisms including interference with viral enzymes and host cell receptors .

Antifilarial Activity

The compound has also been evaluated for its antifilarial properties. In vitro studies demonstrated that certain derivatives exhibited macrofilaricidal activity against Brugia malayi, the causative agent of lymphatic filariasis. The most effective compounds resulted in complete loss of motility of adult worms at low concentrations .

Antihypertensive Activity

Research has indicated that some derivatives can act as antihypertensive agents. A study synthesized a range of 1,4-dihydropyrimidine carboxamides and assessed their effects on blood pressure using the tail-cuff method in animal models. Compounds with specific electron-donating groups showed enhanced antihypertensive activity compared to standard treatments like nifedipine .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored using animal models subjected to maximal electroshock seizure tests. Several derivatives demonstrated significant protective effects against seizures, indicating potential for therapeutic development in epilepsy treatment .

Summary of Biological Activities

Activity TypeCompound ClassKey Findings
Anti-inflammatoryDihydropyrimidinonesSignificant reduction in edema; enhanced by methoxy substituents
AntiviralDihydropyrimidinonesEffective against HIV; inhibits viral replication
AntifilarialDihydropyrimidinonesComplete loss of motility in B. malayi at low concentrations
AntihypertensiveDihydropyrimidine carboxamidesEnhanced blood pressure reduction compared to nifedipine
AnticonvulsantDihydropyrimidines with triazole moietySignificant seizure protection in animal models

Case Study 1: Anti-inflammatory Mechanism

In a study published in 2017, researchers synthesized a series of dihydropyrimidinones and tested their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that compounds with a 4-methoxy group exhibited the highest anti-inflammatory activity, suggesting that specific substitutions can significantly influence biological outcomes .

Case Study 2: Antifilarial Efficacy

A 2008 study focused on synthesizing various dihydropyrimidines and evaluating their antifilarial properties against Brugia malayi. The study concluded that certain compounds led to complete loss of motility in adult worms at concentrations as low as 50 μM, demonstrating their potential as effective antifilarial agents .

Case Study 3: Anticonvulsant Screening

In a comprehensive evaluation conducted in 2010, several new pyrimidine derivatives were screened for anticonvulsant activity using the maximal electroshock seizure method. Results showed that specific substitutions on the phenyl ring enhanced anticonvulsant efficacy significantly compared to standard medications like phenytoin and carbamazepine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing variations in substituents, molecular properties, and biological activities:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₂₄H₃₁N₅O₃ 453.54 Increased lipophilicity due to pentyl chain; potential CNS activity inferred from analogs
9-(3,5-Dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₁₈H₂₁N₅O₂ 339.39 Higher steric bulk; predicted density: 1.40 g/cm³, pKa: 10.60
9-(3-Methoxyphenyl)-1,7-dimethyl-3-(2-morpholinylethyl)-...-dione C₂₃H₃₀N₆O₄ 454.53 Enhanced hydrogen bonding (7 acceptors); XlogP: 1.7, suggesting moderate lipophilicity
9-(4-Chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₁₈H₁₉ClN₅O₂ 372.83 Electrophilic chloro-substituent; potential metabolic stability improvements
Pyrimido[4,5-d]pyrimidine-2,4,7-trione (Compound 1) C₁₄H₁₀N₄O₃ 282.26 IC₅₀: 10.11 ppm (antimicrobial); optimized synthesis at 70°C with I₂ catalyst

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl analog (C₂₄H₃₁N₅O₃) exhibits higher lipophilicity due to the pentyl chain, which may enhance blood-brain barrier penetration compared to the 2-methoxyphenyl target compound .
  • Chlorophenyl derivatives (e.g., C₁₈H₁₉ClN₅O₂) show improved metabolic stability, a critical factor in drug design .

Morpholinylethyl side chains (C₂₃H₃₀N₆O₄) increase hydrogen-bond acceptor count, improving solubility but lowering membrane permeability .

Synthetic Considerations: Pyrimido[4,5-d]pyrimidines (e.g., Compound 1) are synthesized efficiently using iodine catalysts in aqueous media, suggesting scalable routes for related purino-pyrimidines .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Core Formation : React a pyrimidine precursor (e.g., 4,6-dichloro-2-(methylsulfanyl)pyrimidine) with substituted amines under reflux in tetrahydrofuran (THF) or ethanol, catalyzed by triethylamine .

Methoxyphenyl Incorporation : Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts or base-mediated conditions .

Cyclization : Achieve the purino-pyrimidine fused system via thermal cyclization in dimethylformamide (DMF) or acetic acid .
Key Reagents : Ethyl cyanoacetate, β-diketones (e.g., pentane-2,4-dione), and alkyl halides for functionalization .

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H/13C NMR to confirm substituent positions and ring junction stereochemistry. For example, methyl groups at positions 1 and 7 show singlets near δ 2.8–3.2 ppm, while the dihydro-pyrimidine ring protons appear as multiplet signals (δ 4.5–5.5 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ calculated for C16H18N4O3: 323.1352) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the 7,8-dihydro-6H-purino-pyrimidine system .

Basic: What initial biological screening strategies are applicable?

Methodological Answer:
Prioritize target-based assays:

Enzyme Inhibition : Screen against kinases (e.g., CDK9) using fluorescence polarization assays with ATP-competitive substrates. IC50 values <1 μM indicate strong inhibition potential .

Cytotoxicity : Evaluate against cancer cell lines (e.g., MIA PaCa-2, PANC-1) via MTT assays at 48–72 hours, with dose ranges of 0.1–100 μM .

Selectivity Profiling : Compare activity across related enzymes (e.g., p38α MAPK) to assess specificity .

Advanced: How can synthesis yield be optimized for substituted derivatives?

Methodological Answer:
Optimize reaction parameters systematically:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for coupling reactions; the latter improves yields (70–85%) for bulky substituents .
  • Temperature Control : Maintain reflux conditions (80–100°C) during β-diketone condensations to avoid side-product formation .

Advanced: How to resolve discrepancies in NMR data for diastereomeric derivatives?

Methodological Answer:

2D NMR : Use COSY and HSQC to assign overlapping proton signals (e.g., dihydro-pyrimidine H7/H8).

Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and split broad singlets into distinct peaks .

Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) to isolate individual diastereomers for separate analysis .

Advanced: How to address contradictory kinase inhibition data across assays?

Methodological Answer:

Orthogonal Assays : Validate hits using both biochemical (e.g., radiometric ATPase) and cellular (e.g., Western blot for phosphorylated substrates) assays .

Off-Target Profiling : Screen against a panel of 50+ kinases to identify non-specific binding .

Crystallography : Co-crystallize the compound with the target kinase (e.g., CDK9) to confirm binding mode and guide structure-activity relationship (SAR) adjustments .

Advanced: What strategies mitigate poor solubility in biological assays?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 2,4-dione moiety to enhance aqueous solubility .

Formulation Optimization : Use co-solvents (e.g., 10% DMSO/PBS) or liposomal encapsulation for in vitro studies .

Structural Modification : Replace the 2-methoxyphenyl group with polar substituents (e.g., pyridyl) while maintaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.